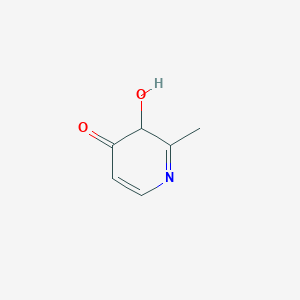

3-hydroxy-2-methylpyridin-4(1H)-one

Description

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

3-hydroxy-2-methyl-3H-pyridin-4-one |

InChI |

InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,6,9H,1H3 |

InChI Key |

QVXIZJHZWYLVET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=O)C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-methylpyridin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides . Another method includes the use of palladium-catalyzed reactions under microwave irradiation, which has been shown to produce high yields of 2-pyridone derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. The use of metal catalysts, such as palladium, and microwave irradiation are common to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-hydroxy-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s hydroxyl group can participate in oxidation reactions, while the methyl group can undergo substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while substitution reactions can introduce halogen atoms into the pyridone ring .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has demonstrated that derivatives of 3-hydroxy-2-methylpyridin-4(1H)-one exhibit moderate antiviral activity against herpes simplex virus types 1 and 2. A study synthesized novel dideoxynucleoside derivatives incorporating this compound and evaluated their efficacy, indicating potential for further development in antiviral therapeutics .

Neuroprotective Properties

this compound has been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. Hydroxypyridinone-diamine hybrids have shown promise in enhancing brain permeability and exhibiting significant central nervous system activity. These compounds are being explored for their ability to cross the blood-brain barrier, which is crucial for treating neurodegenerative diseases .

Anti-tumor Activity

The compound has also been studied as a pan-selective inhibitor of lysine demethylases, which are implicated in various cancers. The potential anti-tumor activities of these inhibitors highlight the significance of this compound in cancer research .

Materials Science

Organic Electronics

In materials science, this compound is being explored for its potential use in developing organic electronic materials and sensors. Its unique chemical properties make it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs).

Biological Studies

Model Compound for Biological Interactions

This compound serves as a model to study interactions between pyridine derivatives and biological macromolecules. Its ability to interact with enzymes and receptors allows researchers to investigate its role in modulating biochemical pathways, particularly those related to oxidative stress.

Case Studies

- Antiviral Evaluation : A study synthesized derivatives of this compound and tested their antiviral properties against herpes simplex viruses. Results indicated moderate efficacy, suggesting further exploration into structural modifications could enhance activity .

- Neuroprotective Hybrid Development : Research on hydroxypyridinone-diamine hybrids showed improved lipophilicity and brain permeability compared to traditional compounds. This advancement positions these hybrids as promising candidates for Alzheimer's treatment .

- Organic Electronic Applications : Investigations into the use of this compound in organic electronics revealed its capability to enhance charge transport properties in devices, paving the way for more efficient electronic applications.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-methylpyridin-4(1H)-one involves its ability to act as a hydrogen bond donor and acceptor. This allows the compound to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Hydroxypyridinone Derivatives

Structural Modifications and Chelation Efficiency

Hmpp’s chelation efficacy is influenced by substituents on the pyridinone ring. Key derivatives include:

- Chelation Strength : Stability constants (log β) for Fe(III) complexes vary with substituents. Hmpp exhibits log β ~20.5, comparable to deferiprone (log β ~20.6), but lower than deferoxamine (log β ~26) .

- Lipophilicity : Adamantyl and alkyl chain modifications (e.g., H(L5)) increase log P values, enhancing membrane permeability .

Research Findings and Limitations

- Advantages : Hmpp’s low toxicity and selective Fe(III) binding make it superior to deferoxamine in oral bioavailability .

- Challenges: Limited solubility of unmodified Hmpp restricts its use in aqueous environments . Adamantyl derivatives, while potent, may accumulate in lipid-rich tissues, raising toxicity concerns .

- Contradictions: Some studies suggest hydroxypyridinones with carboxylate groups (e.g., H2(L1)) outperform Hmpp in Fe(III) scavenging, while others prioritize lipophilicity for CNS applications .

Q & A

Q. What are the standard synthetic routes for preparing 3-hydroxy-2-methylpyridin-4(1H)-one derivatives?

The primary method involves aminolysis reactions , often requiring protection of reactive groups. For example, microwave-assisted synthesis at 150°C for 18 hours in DMF achieved moderate yields (37%) when traditional thermal methods failed due to decomposition . Another approach involves alkylation with propargyl bromide in DMF using K₂CO₃ as a base, yielding 35% after recrystallization .

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield | Key Challenges |

|---|---|---|---|

| Microwave-assisted | 150°C, 18h, DMF | 37% | Requires specialized equipment |

| Propargylation | DMF, K₂CO₃, 24h | 35% | Purification complexity |

Q. Which analytical techniques are essential for characterizing this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR for structural confirmation (e.g., pyridinone ring protons at δ 7.65 and 6.39 ppm ).

- X-ray diffraction for solid-state structure determination (revealing zwitterionic forms ).

- Elemental analysis to verify purity (e.g., C 69.76%, H 7.30% ).

- Mass spectrometry (FAB-MS) to confirm molecular weight through [M+1]⁺ peaks .

Q. What safety precautions are recommended when handling hydroxypyridinone derivatives?

Consult SDS sheets for analogous compounds (e.g., 3-hydroxy-2-methyl-4H-pyran-4-one ). Use PPE (gloves, goggles), work in fume hoods, and implement emergency protocols for inhalation/exposure incidents.

Advanced Research Questions

Q. How can researchers address low yields in traditional synthesis methods for dopamine-derived hydroxypyridinones?

Microwave-assisted synthesis significantly improves yields by enabling precise temperature control and reducing decomposition. Comparative studies show traditional thermal methods yield <5% due to dopamine degradation, while microwave reactors achieve 37% yield under optimized conditions (150°C, 18h) .

Q. What experimental strategies validate the zwitterionic nature of this compound derivatives in solid-state studies?

Single-crystal X-ray diffraction is critical. For example, the hydrochloride salt of 1-(3,4-dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one showed bond length alternation (C-O: 1.26 Å vs C-N: 1.34 Å) confirming charge separation . Complement with solution-state NMR to assess dynamic behavior.

Q. How should contradictory spectral data be resolved during structural elucidation of hydroxypyridinone metal complexes?

Employ multi-technique validation :

- Cross-reference NMR chemical shifts with X-ray data .

- Use variable-temperature NMR to assess tautomeric equilibria.

- Compare experimental IR/Raman spectra with DFT calculations. Document all anomalies systematically using iterative analysis frameworks .

Table 2: Conflict Resolution Protocol

| Step | Action | Purpose |

|---|---|---|

| 1 | Repeat measurements | Confirm data reproducibility |

| 2 | Apply complementary techniques | Cross-validate molecular features |

| 3 | Consult crystallographic data | Establish ground truth |

Q. What design principles enhance the iron-chelating efficacy of this compound derivatives?

Optimize ligand denticity and pKa values. The catechol moiety in dopamine-derived variants enhances binding through additional oxygen donor atoms, achieving log β values >30 for Fe³⁺ . Introduce electron-withdrawing groups to increase acidity of hydroxyl protons, improving metal coordination .

Key Considerations for Methodological Rigor

- Data Interpretation : Always correlate spectral data (NMR, MS) with crystallographic results to resolve ambiguities .

- Synthesis Optimization : Screen reaction conditions (solvent, temperature, catalysts) systematically to balance yield and purity .

- Safety Compliance : Follow institutional guidelines for handling reactive intermediates and toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.